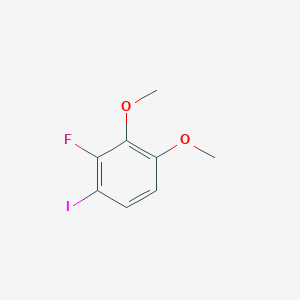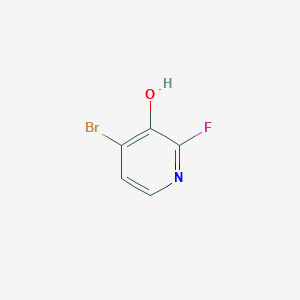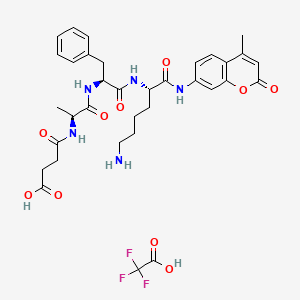
SUC-ALA-PHE-LYS-AMC TRIFLUOROACETATE SALT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SUC-ALA-PHE-LYS-AMC TRIFLUOROACETATE SALT is a highly sensitive fluorogenic substrate used primarily for the detection and quantification of proteolytic enzyme activity. This compound is particularly useful in assays involving plasmin and gingipain K, enzymes that play crucial roles in various biological processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SUC-ALA-PHE-LYS-AMC TRIFLUOROACETATE SALT involves the sequential coupling of amino acids to form the peptide chain. The process typically starts with the protection of amino groups using suitable protecting groups. The amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the deprotection of the amino groups and the addition of the fluorogenic AMC (7-amino-4-methylcoumarin) group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Types of Reactions
SUC-ALA-PHE-LYS-AMC TRIFLUOROACETATE SALT primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases the fluorogenic AMC group, which can be detected using fluorescence spectroscopy .
Common Reagents and Conditions
Reagents: Proteolytic enzymes such as plasmin and gingipain K.
Conditions: Aqueous buffer solutions at physiological pH (7.4) and temperature (37°C).
Major Products
The major product formed from the hydrolysis of this compound is the free AMC group, which exhibits strong fluorescence .
科学研究应用
SUC-ALA-PHE-LYS-AMC TRIFLUOROACETATE SALT is widely used in scientific research for the following applications:
Biochemistry: Used as a substrate in enzyme assays to study the activity of proteolytic enzymes such as plasmin and gingipain K.
Molecular Biology: Employed in the investigation of protein-protein interactions and the identification of enzyme inhibitors.
Industry: Applied in the development of pharmaceuticals and the screening of potential drug candidates.
作用机制
The mechanism of action of SUC-ALA-PHE-LYS-AMC TRIFLUOROACETATE SALT involves the enzymatic hydrolysis of the peptide bond linking the AMC group to the peptide chain. Upon cleavage by proteolytic enzymes, the AMC group is released and exhibits fluorescence. This fluorescence can be quantitatively measured, providing insights into enzyme activity and kinetics .
相似化合物的比较
Similar Compounds
SUC-ALA-PHE-LYS-AMC: Similar in structure but without the trifluoroacetate salt form.
Boc-ALA-PHE-LYS-AMC: Contains a different protecting group (Boc) instead of succinyl (SUC).
Z-ALA-PHE-LYS-AMC: Uses a benzyloxycarbonyl (Z) protecting group.
Uniqueness
SUC-ALA-PHE-LYS-AMC TRIFLUOROACETATE SALT is unique due to its high sensitivity and specificity for proteolytic enzymes such as plasmin and gingipain K. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for various biochemical and diagnostic applications .
属性
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N5O8.C2HF3O2/c1-19-16-29(41)45-26-18-22(11-12-23(19)26)35-31(43)24(10-6-7-15-33)36-32(44)25(17-21-8-4-3-5-9-21)37-30(42)20(2)34-27(38)13-14-28(39)40;3-2(4,5)1(6)7/h3-5,8-9,11-12,16,18,20,24-25H,6-7,10,13-15,17,33H2,1-2H3,(H,34,38)(H,35,43)(H,36,44)(H,37,42)(H,39,40);(H,6,7)/t20-,24-,25-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYSSZVROMUCSA-FMQWQMCSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)CCC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40F3N5O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
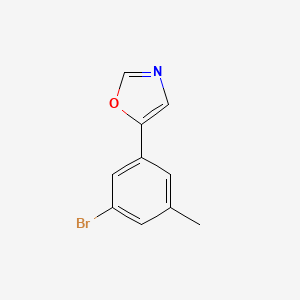
![tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B6314781.png)
![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine](/img/structure/B6314786.png)
![(3S)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B6314793.png)
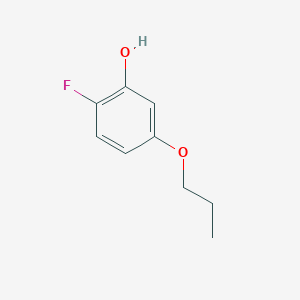
![1-[(1S,2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B6314797.png)
![1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97%](/img/structure/B6314807.png)
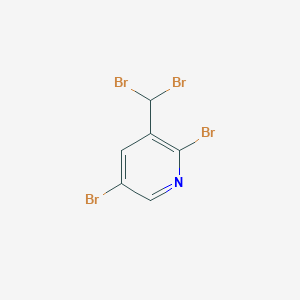
![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole](/img/structure/B6314831.png)
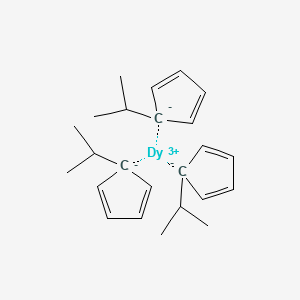
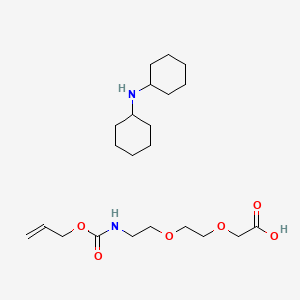
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide](/img/structure/B6314857.png)
